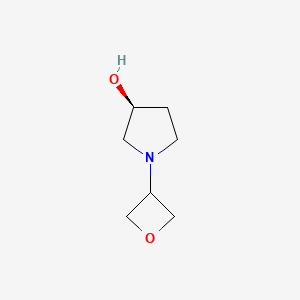

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAJNOIYUPTSI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: A Key Scaffold in Modern Drug Discovery

Foreword: The Pursuit of Three-Dimensionality in Medicinal Chemistry

In the contemporary landscape of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. The deliberate move away from flat, aromatic systems towards more three-dimensional molecular architectures has led to a renaissance in the use of saturated heterocyclic scaffolds. These structures, rich in sp³-hybridized carbons, offer a gateway to more complex and precise interactions with biological targets. It is within this exciting context that we present this in-depth technical guide on (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, a molecule that epitomizes the strategic value of three-dimensionality in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage advanced building blocks to push the boundaries of what is possible in therapeutic design.

Section 1: Core Molecular Attributes

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a chiral, saturated heterocyclic compound that features a stereochemically defined pyrrolidinol core fused with a strained oxetane ring. This unique combination of structural motifs imparts a desirable set of physicochemical properties that are highly sought after in modern drug design.

Molecular Formula and Weight

A fundamental understanding of the molecular formula and weight is the cornerstone of all chemical and biological investigations. While a dedicated PubChem entry for the (S)-enantiomer is not available, the data for its (R)-enantiomer counterpart allows for a confident deduction of these core properties.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol |

| Chirality | The stereocenter at the C3 position of the pyrrolidine ring is in the (S)-configuration. |

The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen and two oxygen atoms) within a compact, non-planar framework is a key feature of this molecule.

Figure 1: Annotated chemical structure of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, highlighting the constituent heterocyclic rings.

Section 2: Strategic Synthesis and Characterization

The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a testament to the principles of modern organic synthesis, where stereochemical control and reaction efficiency are paramount. The most common and logical approach involves the nucleophilic substitution of an activated oxetane with the chiral pyrrolidinol precursor.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach logically disconnects the target molecule at the nitrogen-carbon bond formed between the two rings. This identifies (3S)-pyrrolidin-3-ol and an electrophilic 3-substituted oxetane as the key starting materials. The choice of the leaving group on the oxetane (e.g., bromide, tosylate) and the reaction conditions are critical for a successful synthesis.

Figure 2: Retrosynthetic analysis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.

Detailed Experimental Protocol

This protocol outlines a robust and reproducible method for the synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.

Materials:

-

3-Bromooxetane or Oxetan-3-yl 4-toluenesulfonate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-pyrrolidin-3-ol hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1 M concentration of the limiting reagent).

-

Deprotonation: Stir the suspension at room temperature for 30 minutes to ensure the in-situ formation of the free (3S)-pyrrolidin-3-ol.

-

Addition of Electrophile: Add 3-bromooxetane (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

-

Extraction: Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.

Rationale for Experimental Choices:

-

In-situ Deprotonation: Using the hydrochloride salt of the starting material is often more cost-effective and provides a more stable compound for storage. The potassium carbonate acts as a base to neutralize the HCl and deprotonate the secondary amine, rendering it nucleophilic.

-

Solvent: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions, as it solvates the cation of the base while leaving the anion (carbonate) and the nucleophile relatively free to react.

-

Heating: The reaction is heated to increase the rate of the Sₙ2 reaction, which can be sluggish at room temperature.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all protons and their respective chemical environments on both the pyrrolidine and oxetane rings.

-

¹³C NMR: Will show the expected 7 carbon signals.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion at m/z 144.19, corresponding to [M+H]⁺.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric purity of the final product, ensuring that no racemization has occurred during the synthesis.

Section 3: The Role of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in Drug Discovery

The true value of this molecule lies in its application as a sophisticated building block in the design of novel therapeutic agents. The incorporation of the oxetane and pyrrolidinol motifs can profoundly and positively impact the properties of a lead compound.

The Oxetane Moiety: A "Magic" Ring in Medicinal Chemistry

The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its inclusion can lead to several beneficial effects:

-

Improved Aqueous Solubility: The polar nature of the oxetane's ether linkage can significantly enhance the solubility of a parent molecule, a critical factor for oral bioavailability.

-

Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug design, the oxetane ring offers a less lipophilic alternative to traditional hydrocarbon groups.

-

Metabolic Stability: The strained four-membered ring is generally more resistant to metabolic degradation compared to other functional groups.

-

Vectorial Exit from Binding Pockets: The specific geometry and hydrogen bond accepting capability of the oxetane can guide a molecule out of a protein's binding pocket towards the solvent-exposed region, improving its overall binding kinetics and solubility.

The (3S)-Pyrrolidin-3-ol Scaffold: A Privileged Chiral Core

The pyrrolidine ring is one of the most prevalent five-membered nitrogen-containing heterocycles in FDA-approved drugs. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for stereospecific interactions with biological targets. The (S)-hydroxyl group provides a key point for hydrogen bonding, further anchoring the molecule within a binding site.

Figure 3: The impact of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol on drug-like properties.

Section 4: Conclusion and Future Outlook

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its incorporation into lead molecules can address many of the common challenges encountered in drug development, from poor solubility to metabolic instability. As the pharmaceutical industry continues to seek out novel chemical matter with superior properties, the demand for sophisticated, three-dimensional building blocks like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol will undoubtedly continue to grow. This guide has provided the foundational knowledge required to understand, synthesize, and strategically apply this valuable scaffold in the pursuit of innovative new medicines.

References

-

(3S)-pyrrolidin-3-ol. PubChem. Available at: [Link]

-

(S)-Pyrrolidin-3-ol Hydrochloride. Pharmaffiliates. Available at: [Link]

-

[3-(pyrrolidin-1-yl)oxetan-3-yl]methanamine, min 97%, 250 mg. Lab Supplies. Available at: [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Publications. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

The following technical guide details the solubility profile, physicochemical logic, and characterization protocols for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol . This document is structured to support researchers in medicinal chemistry and formulation during lead optimization and pre-clinical profiling.

Executive Summary

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol represents a strategic scaffold in modern drug discovery, leveraging the "oxetane effect" to modulate physicochemical properties.[1] Unlike traditional N-alkyl analogs (e.g., N-isopropyl or N-cyclobutyl), the incorporation of the oxetane ring at the nitrogen position significantly lowers lipophilicity (LogP) and amine basicity (pKa) while enhancing metabolic stability and aqueous solubility.

This guide provides a predicted solubility landscape based on structure-property relationships (SPR) and details the standardized protocols required to empirically validate these values.

Key Physicochemical Identifiers

| Property | Value / Prediction | Rationale |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.19 g/mol | Small molecule fragment space. |

| Physical State | Viscous Oil or Low-Melting Solid | High entropy of fusion due to flexibility; hygroscopic. |

| Predicted LogP | -0.5 to 0.5 | Amphiphilic but water-favored due to 3-OH and oxetane O. |

| Predicted pKa (BH⁺) | ~6.5 – 7.5 | Oxetane oxygen (β-position) inductively reduces amine basicity vs. parent pyrrolidine (pKa ~10). |

Structural Logic & Solubility Mechanisms

To understand the solubility profile, one must deconstruct the molecule into its functional pharmacophores. The high aqueous solubility is driven by a dual-polarity mechanism, while organic solubility is maintained by the lipophilic carbon scaffold.

The "Oxetane Effect" on Solubility

The replacement of a gem-dimethyl or hydrophobic cycloalkyl group with an oxetane ring is a validated bioisosteric strategy.[1][2][3]

-

Dipole Moment: The oxetane ring possesses a large dipole moment, enhancing solvation in polar media (water, DMSO).

-

Hydrogen Bonding: The oxetane oxygen acts as a strong hydrogen bond acceptor (HBA), while the (3S)-hydroxyl group acts as both a donor (HBD) and acceptor.

-

Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (inductive effect through the carbon linker) lowers the pKa of the pyrrolidine nitrogen. This ensures a significant fraction of the molecule remains uncharged at physiological pH (7.4), improving membrane permeability without sacrificing water solubility.

Diagram: Structure-Property Relationship (SPR)

Solubility Profile: Water vs. Organic Solvents[4][5][6]

The following classification is derived from the compound's polarity profile. As a polar, low-molecular-weight amine, it exhibits "Rule of 5" compliant solubility.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Comments |

| Aqueous | Water (pH 7) | High (>100 mg/mL) | Miscible or highly soluble. May form hydrates. |

| 0.1N HCl (pH 1) | High | Protonation of amine further enhances solubility. | |

| PBS (pH 7.4) | High | Ideal for biological assays. | |

| Polar Organic | Methanol / Ethanol | High | Excellent solvents for stock preparation. |

| DMSO | High | Standard solvent for cryo-storage (10-100 mM stocks). | |

| Acetonitrile | Moderate - High | Good for HPLC mobile phases. | |

| Aprotic / Intermediate | Dichloromethane (DCM) | Moderate - High | Useful for extraction, though polar impurities may partition to water. |

| Ethyl Acetate | Moderate | Variable. Good for extraction if pH is adjusted to >8 (neutral form). | |

| THF | Moderate | Soluble, but avoid for long-term storage (peroxides). | |

| Non-Polar | Hexane / Heptane | Low / Insoluble | The molecule is too polar to dissolve significantly. |

| Toluene | Low | Poor solubility expected. |

Critical Insight: Due to the hygroscopic nature of the oxetane-pyrrolidinol motif, the compound may absorb atmospheric water, turning from a solid to an oil (deliquescence). Store under inert gas (Nitrogen/Argon) in a desiccator.

Experimental Protocols

To validate the specific solubility of your batch, use the following self-validating protocols.

Protocol A: Kinetic Solubility Screening (High Throughput)

Use this for rapid estimation during biological assay preparation.

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Dispensing: Aliquot 5 µL of stock into a 96-well plate.

-

Dilution: Add 195 µL of PBS (pH 7.4) to reach a target concentration of 250 µM (2% DMSO final).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Analysis: Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry).

-

Pass: OD < 0.005 (Soluble).

-

Fail: OD > 0.005 (Precipitate formed).

-

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this for formulation development and precise physicochemical data.

Materials:

-

Saturated solution of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.

-

0.45 µm PVDF syringe filters (Do not use Nylon if acid sensitivity is suspected, though generally safe).

-

HPLC-UV or LC-MS/MS.

Workflow:

-

Saturation: Add excess solid/oil compound to 1 mL of buffer (pH 2.0, 7.4, and 10.0) in glass vials.

-

Equilibration: Stir or shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.

-

Check: Measure the pH of the filtrate to ensure the buffer capacity was not exceeded.

-

-

Quantification: Inject the filtrate into HPLC. Calculate concentration against a standard curve prepared in DMSO/Water (50:50).

Diagram: Solubility Determination Workflow

Stability & Handling Precautions

Chemical Stability (Oxetane Ring)

While oxetanes are more stable than epoxides, they are strained rings.

-

Acid Sensitivity: Generally stable at physiological pH (7.4) and weak acids. Avoid prolonged exposure to strong Lewis acids or highly acidic aqueous solutions (pH < 1) at elevated temperatures, which may trigger ring-opening hydrolysis to the corresponding diol.

-

Nucleophiles: Stable to most biological nucleophiles (thiols, amines) under physiological conditions.

Storage

-

Condition: -20°C, desiccated.

-

Solvent: Store stock solutions in DMSO or Ethanol. Avoid storing in water for >24 hours to prevent potential slow hydrolysis or microbial growth.

References

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. 53(8), 3227–3246.

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. 49(21), 3524–3529.

-

Barnes-Seeman, D. (2016). "The Role of Oxetanes in Medicinal Chemistry." Chemical Reviews.

-

PubChem Compound Summary. (2023). "3-(Oxetan-3-yl)pyrrolidine."[4][5][6] National Center for Biotechnology Information.

-

World Health Organization. (2018).[7] "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification." WHO Technical Report Series.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine, CasNo.1256667-60-3 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Strategic Integration of Oxetane Rings in Pyrrolidine-Based Drug Discovery

Introduction: Escaping "Flatland" with Polar Stealth

In modern medicinal chemistry, the pyrrolidine scaffold is ubiquitous, yet it frequently suffers from liability issues: high basicity leading to hERG toxicity, poor metabolic stability at the

The oxetane ring (1,3-epoxypropane) has emerged as a superior bioisostere.[1] Unlike the gem-dimethyl group, the oxetane ring is a "polar stealth" module. It occupies similar steric volume but introduces a dipole moment that lowers lipophilicity, enhances solubility, and dramatically modulates the pKa of the pyrrolidine nitrogen.

This guide details the structural rationale, physicochemical impact, and synthetic protocols for integrating oxetane rings into pyrrolidine scaffolds, specifically focusing on spiro-fused oxetane-pyrrolidine systems (e.g., 2-oxa-6-azaspiro[3.4]octane) and N-oxetanyl pyrrolidines .

Physicochemical Rationale: The "Magic Epoxy" Effect

The Gem-Dimethyl vs. Oxetane Bioisosterism

The substitution of a gem-dimethyl group with an oxetane ring is not merely a steric replacement; it is an electronic upgrade.

| Property | Gem-Dimethyl ( | Oxetane ( | Impact on Drug Design |

| Steric Bulk | High | Moderate/High | Oxetane fits in similar hydrophobic pockets but with altered vector geometry. |

| Lipophilicity ( | +0.4 to +0.6 (Increases) | -0.3 to -1.0 (Decreases) | Critical: Oxetane lowers LogD, improving LE (Ligand Efficiency). |

| Solubility | Lowers aqueous solubility | Increases (4x to >4000x) | High polarity of the ether oxygen increases solvation. |

| Metabolic Stability | Blocks CYP oxidation | Blocks CYP oxidation | Both prevent metabolic "soft spots," but oxetane does not add lipophilic liability. |

| H-Bonding | None | H-Bond Acceptor | The exposed oxygen lone pairs act as a weak acceptor. |

Basicity Modulation (The pKa Effect)

One of the most powerful applications of the oxetane ring is its ability to modulate the basicity of the pyrrolidine nitrogen.

-

Mechanism: The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (

). -

Result: When an oxetane is placed

or -

Therapeutic Benefit: Lowering pKa (e.g., from ~9.5 to ~6.5) reduces lysosomal trapping and hERG channel inhibition, which favors neutral species at physiological pH, improving membrane permeability.

Structural Visualization: Bioisosteric Replacement Logic

The following diagram illustrates the decision pathway for replacing standard alkyl groups with oxetane motifs to solve specific ADME toxicity issues.

Caption: Decision logic for selecting oxetane over gem-dimethyl groups during lead optimization cycles.

Structural Integration: The Spiro-Cycle Advantage

While fused systems exist, spiro-oxetane pyrrolidines represent the pinnacle of this technology. They rigidly define exit vectors, preventing the "floppiness" of linear chains while maintaining a high fraction of

Key Scaffolds[2]

-

2-oxa-6-azaspiro[3.3]heptane: A "contracted" spiro system.[2] Often used as a morpholine surrogate but with different vector geometry.

-

2-oxa-6-azaspiro[3.4]octane: The direct hybrid of an oxetane and a pyrrolidine. This structure is crucial for restricting the conformation of side chains attached to the pyrrolidine core.

Synthetic Methodologies

Synthesis of spiro-oxetanes is non-trivial due to ring strain. Below is a validated, scalable protocol for the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, based on the optimized route for the tuberculosis candidate TBI-223.

Protocol 1: Scalable Synthesis of 2-oxa-6-azaspiro[3.3]heptane

Objective: Create the spiro-core from commercially available starting materials without expensive metal catalysts.

Reagents:

-

Starting Material: 3,3-Bis(bromomethyl)oxetane (BBMO).[3][4]

-

Amine Source: 2-Fluoro-4-nitroaniline (or other aniline/benzyl amine).

-

Base: NaOH (aq).

-

Solvent: Toluene/Water (Biphasic).

-

Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.

Step-by-Step Workflow:

-

Preparation: Dissolve the aniline derivative (1.0 equiv) in Toluene. Add BBMO (1.2 equiv) and TBAB (0.1 equiv).

-

Alkylation (Ring Closure): Add 50% NaOH solution (5.0 equiv) dropwise while heating to 90°C.

-

Mechanistic Note: The reaction proceeds via a double

displacement. The first displacement creates a tertiary amine; the second intramolecular displacement closes the highly strained azetidine ring.

-

-

Monitoring: Monitor by HPLC. The intermediate mono-alkylated species may be visible.

-

Workup: Cool to RT. Separate phases. Wash organic phase with water and brine.

-

Crystallization: Concentrate the organic phase. The spiro-product often crystallizes upon addition of heptane or isopropanol.

Protocol 2: Carreira's Sulfoxonium Ylide Method (For Ketone to Oxetane)

Used when converting a pyrrolidinone (ketone) directly into a spiro-oxetane.

-

Ylide Formation: Trimethylsulfoxonium iodide + NaH (in DMSO)

Dimethylsulfoxonium methylide. -

Epoxidation: Add pyrrolidinone ketone. The ylide attacks the carbonyl to form a spiro-epoxide.

-

Ring Expansion: Treat the epoxide with another equivalent of ylide (or use excess in step 1). The ylide attacks the epoxide, opening it and re-closing to form the oxetane (Corey-Chaykovsky ring expansion).

Visualization: Synthetic Pathway for Spiro-Oxetanes

Caption: Primary (solid) and alternative (dotted) synthetic routes for spiro-oxetane formation.

Experimental Validation: Self-Validating Protocols

To ensure the oxetane modification is delivering the intended value, the following assays must be performed.

Microsomal Stability Assay (Metabolic Soft-Spot Check)

Rationale: Verify that the oxetane ring is not opened by epoxide hydrolases (rare, but possible) and that it successfully blocks CYP oxidation at the

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Control: Compare the Oxetane-Pyrrolidine analog directly against the Gem-Dimethyl analog.

-

Success Criteria: Intrinsic Clearance (

) of the oxetane analog should be

LogD and pKa Determination

Rationale: Confirm the "polar stealth" effect.

-

Method: Potentiometric titration (Sirius T3) or shake-flask method at pH 7.4.

-

Expectation:

- pKa: -2.0 to -3.0 units (relative to parent amine).

- LogD: -0.5 to -1.0 units.

References

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

-

Mullins, J. E., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[3][4] Organic Process Research & Development. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Stepan, A. F., et al. (2011).

-Secretase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: A Novel Scaffold for Drug Discovery

This technical guide provides an in-depth exploration of the novel chemical entity, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. This molecule represents a compelling scaffold for drug discovery, merging the well-established pyrrolidin-3-ol framework with the increasingly sought-after oxetane moiety. The strategic combination of these two building blocks offers a unique three-dimensional architecture and a desirable profile of physicochemical properties for the development of new therapeutic agents. This document will detail the compound's chemical identifiers, a plausible synthetic route, its predicted physicochemical properties, and its potential applications in medicinal chemistry, supported by established scientific principles and relevant literature.

Introduction to a Promising Hybrid Scaffold

The landscape of modern drug discovery is characterized by a continuous search for novel molecular architectures that can address complex biological targets with high potency and selectivity, while maintaining favorable pharmacokinetic profiles. The pyrrolidine ring is a prominent five-membered nitrogen heterocycle that is a core structural component in a multitude of natural products and FDA-approved drugs.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. The hydroxyl group at the 3-position of the pyrrolidine ring provides a key hydrogen bonding feature and a site for further chemical modification.

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry in recent years.[3][4] Its incorporation into drug candidates has been shown to improve aqueous solubility, metabolic stability, and other key drug-like properties.[5] Oxetanes can also act as bioisosteres for carbonyl and gem-dimethyl groups, offering a strategy to mitigate metabolic liabilities and modulate lipophilicity.[6][7]

The molecule (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a chiral, tertiary amine that strategically combines these two valuable scaffolds. The oxetanyl group attached to the pyrrolidine nitrogen is anticipated to influence the basicity of the amine and the overall polarity of the molecule. This guide will provide a comprehensive overview of this promising, yet underexplored, chemical entity.

Physicochemical and Structural Properties

| Property | Value | Source |

| IUPAC Name | (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol | --- |

| Molecular Formula | C₇H₁₃NO₂ | Calculated |

| Molecular Weight | 143.18 g/mol | Calculated |

| Canonical SMILES | O[C@H]1CN(C2COC2)C1 | Deduced |

| InChIKey | YQFPBVMXSDPBFJ-BYPYZUCNSA-N | Generated from SMILES |

| Predicted LogP | -1.2 | Estimated |

| Predicted Hydrogen Bond Donors | 1 | Calculated |

| Predicted Hydrogen Bond Acceptors | 3 | Calculated |

| Predicted Rotatable Bonds | 1 | Calculated |

Proposed Synthesis by Reductive Amination

A robust and highly plausible method for the synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is through the reductive amination of (3S)-pyrrolidin-3-ol with oxetan-3-one. This is a widely employed and efficient method for the formation of C-N bonds.[8][9][10]

The reaction proceeds in two key steps: the formation of an intermediate enamine or iminium ion, followed by its reduction to the desired tertiary amine. Sodium triacetoxyborohydride (STAB) is a particularly suitable reducing agent for this transformation as it is mild and selective for the reduction of iminium ions in the presence of the starting ketone.[10]

Experimental Protocol: Synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

Materials:

-

(3S)-pyrrolidin-3-ol

-

Oxetan-3-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and methanol (for chromatography)

Procedure:

-

To a solution of (3S)-pyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the STAB slurry to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to afford the pure (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.

Caption: Synthetic workflow for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol make it a highly attractive building block for the design of novel therapeutic agents across a range of disease areas.

Modulation of Physicochemical Properties

The incorporation of the oxetane moiety is a well-established strategy to enhance the drug-like properties of a molecule.[3][4] The polar nature of the oxetane ring can lead to improved aqueous solubility, a critical parameter for oral bioavailability. Furthermore, the oxetane group is generally more metabolically stable than other common functionalities, which can lead to an improved pharmacokinetic profile.[5] The electron-withdrawing nature of the oxetane can also reduce the basicity of the adjacent pyrrolidine nitrogen, which can be advantageous in optimizing drug-target interactions and reducing off-target effects.[5]

A Scaffold for Diverse Biological Targets

The pyrrolidine scaffold is present in a wide array of biologically active molecules, including enzyme inhibitors, receptor antagonists, and modulators of ion channels.[1][2] The defined stereochemistry of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol provides a rigid framework for the presentation of pharmacophoric elements in a specific three-dimensional orientation. This is crucial for achieving high-affinity and selective binding to protein targets.

The hydroxyl group can act as a hydrogen bond donor or acceptor, while the pyrrolidine nitrogen can serve as a hydrogen bond acceptor. The oxetane oxygen can also participate in hydrogen bonding. These features provide multiple points of interaction with a biological target.

Caption: The role of the scaffold in drug discovery.

Conclusion

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a novel and promising molecular scaffold that holds significant potential for the development of new therapeutics. Its design thoughtfully combines the advantageous features of the pyrrolidine-3-ol and oxetane moieties, offering a unique combination of three-dimensional complexity and favorable physicochemical properties. The proposed synthetic route via reductive amination provides a practical and efficient means for its preparation. For researchers and drug development professionals, this compound represents a valuable new tool in the quest for innovative medicines to address unmet medical needs.

References

- Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles.

- Talele, T. T. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 240, 114565.

- BenchChem. (2025). The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide. BenchChem.

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry, 71(5), 284-290.

-

ChemToolsHub. (n.d.). Chemical Structure Converter. Retrieved from [Link]

-

Leskoff, A. (n.d.). SMILES to InChI. Retrieved from [Link]

- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.

- Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(1), 74-79.

- Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4893.

-

ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- MDPI. (2024).

-

ChemAI. (n.d.). SMILES to Structure Converter. Retrieved from [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

- BenchChem. (2024). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.

-

GitHub. (n.d.). Convert a file with SMILES to InChIKeys. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI/CADD Chemical Identifier Resolver. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Oxetan-3-yl)pyrrolidine. Retrieved from [Link]

- LIDE PHARMACEUTICALS LIMITED. (n.d.). (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine CAS NO.1256667-60-3.

- CymitQuimica. (n.d.). (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine.

- ChemScene. (n.d.). (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.

-

PubChem. (n.d.). Hemi(oxalic acid);3-(oxetan-3-yl)pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-(Pyrrolidin-1-YL)pyrrolidine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine.

- Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2017(4), 214-235.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

-

PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Lipophilicity of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: Calculated LogP and LogD

An In-depth Analysis for Drug Discovery Professionals

Introduction

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is a prerequisite for successful development. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] It governs a multitude of processes, including solubility, membrane permeability, plasma protein binding, and distribution into tissues, ultimately influencing the efficacy and safety of a therapeutic candidate.[1][2]

This technical guide provides a focused examination of the lipophilicity of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol , a heterocyclic scaffold of interest in medicinal chemistry. We will delve into its calculated partition coefficient (LogP) and distribution coefficient (LogD), providing a robust theoretical framework, practical methodologies for their determination, and a critical interpretation of these values in the context of drug development.

Section 1: The Theoretical Framework: Distinguishing LogP and LogD

While often used interchangeably, LogP and LogD describe related but distinct aspects of a molecule's lipophilicity.[3] A precise understanding of their differences is essential for accurate application in drug design.

1.1 LogP: The Partition Coefficient

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible solvents, classically n-octanol and water.[4][5] It is expressed as the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.[1]

LogP = log10 ([Compound]octanol / [Compound]water)

Crucially, LogP is a constant that describes the lipophilicity of only the neutral, unionized form of a molecule.[3][4] While it serves as a fundamental descriptor, its direct application can be misleading for compounds that can ionize under physiological conditions.

1.2 LogD: The Distribution Coefficient

The majority of drug candidates possess ionizable functional groups. The distribution coefficient (D) is the descriptor of choice for these molecules as it accounts for all species (ionized and neutral) in equilibrium at a specific pH.[6] LogD is defined as the ratio of the sum of the concentrations of all forms of the compound in the organic phase to the sum of the concentrations of all forms in the aqueous phase.[6]

LogD = log10 (Σ[All Species]octanol / Σ[All Species]water)

Unlike LogP, LogD is pH-dependent.[7] For drug discovery, LogD at a physiological pH of 7.4 is particularly relevant as it provides a more accurate prediction of a compound's behavior in the body, where pH can vary significantly from the stomach (pH 1.5-3.5) to the blood (pH ~7.4).[4][7]

1.3 The Role of pKa

The relationship between LogP and LogD is governed by the compound's acid dissociation constant(s), or pKa. The pKa determines the extent of ionization at a given pH. For a basic compound like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, as the pH of the aqueous solution decreases below its pKa, the compound becomes protonated (cationic), leading to increased aqueous solubility and a lower LogD value. Conversely, at a pH above the pKa, the neutral form dominates, and the LogD value approaches the LogP value.

Section 2: Physicochemical Profile of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

To understand the lipophilicity of our target molecule, we must first establish its fundamental properties.

Chemical Structure:

(Structure of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol)

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol and its constituent fragments. The range of LogP values highlights the variability between different computational algorithms.

| Property | (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol | (3S)-pyrrolidin-3-ol[8] | 3-(Oxetan-3-yl)pyrrolidine[9] |

| Molecular Formula | C7H13NO2 | C4H9NO | C7H13NO |

| Molecular Weight | 143.18 g/mol | 87.12 g/mol | 127.18 g/mol |

| XLogP3 (Calculated) | -1.4 to -0.9 (estimated) | -0.7 | 0.1 |

| Hydrogen Bond Donors | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 |

| pKa (basic, predicted) | 8.5 - 9.5 (estimated) | ~9.0 | ~9.2 |

Note: Specific calculated values for the full molecule were not found directly in the search results. The provided LogP and pKa ranges are expert estimations based on the properties of its structural analogs and fragments. The pyrrolidinol and oxetanyl-pyrrolidine fragments show low, negative to slightly positive LogP values, suggesting the combined molecule will also be hydrophilic.

Section 3: Computational Prediction of Lipophilicity

In silico prediction of LogP is a cornerstone of modern drug design, enabling the rapid screening of large virtual libraries.[10] Various computational methods exist, each with its own strengths and weaknesses.[11]

3.1 Overview of Calculation Methods

Computational LogP prediction methods can be broadly categorized:

-

Atom-based (e.g., ALOGP, XLOGP): These methods sum the contributions of individual atoms to the overall lipophilicity. They are fast and effective for simple molecules.[11]

-

Fragment-based (e.g., ClogP): These methods dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[12]

-

Property-based: These methods use topological or physicochemical descriptors of the entire molecule to predict LogP through quantitative structure-property relationship (QSPR) models.[11]

The variation in predicted LogP values for a single molecule arises from differences in the training datasets, algorithms, and correction factors used by each method.[11] Therefore, it is best practice to consider values from multiple predictors to understand the probable range of a compound's lipophilicity.

3.2 Workflow for In Silico LogP/LogD Prediction

The following workflow outlines a self-validating approach to computational lipophilicity assessment.

Caption: Computational workflow for determining LogP and LogD.

Causality Behind the Workflow:

-

Input & Standardization: Starting with a standardized chemical structure (e.g., a SMILES string) ensures consistency.

-

Parallel Calculation: By using several distinct LogP algorithms, we avoid reliance on a single method and can identify potential outliers.[13][14] Simultaneously calculating the pKa is critical, as this value is required to translate the intrinsic lipophilicity (LogP) into the pH-dependent, physiologically relevant metric (LogD).[15]

-

Analysis & Integration: Comparing the outputs from different LogP predictors provides a confidence interval for the true value. The core of the analysis is the integration of the calculated LogP and pKa to generate a LogD profile, which shows how lipophilicity changes across a relevant pH range.

-

Output: The final output should be a comprehensive profile, not a single number. A table summarizing the values and a plot of LogD vs. pH provide the most actionable data for a drug discovery team.

Section 4: Experimental Determination of Lipophilicity

While computational models are invaluable, experimental determination remains the gold standard for obtaining definitive lipophilicity data.[16] The shake-flask method and HPLC-based methods are two common approaches.[17]

4.1 The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional, reference method for LogP determination.[18] It directly measures the partitioning of a solute between n-octanol and water.

Workflow for Shake-Flask LogP Determination

Caption: Experimental workflow for the shake-flask method.

Detailed Protocol (Self-Validating System):

-

Phase Preparation (Trustworthiness): Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours before use. This critical step ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce error. For LogD determination, prepare aqueous buffers at the desired pH values (e.g., 5.0, 7.4, 9.0).

-

Test Substance Preparation: Prepare a stock solution of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in the most appropriate solvent (typically the phase in which it is more soluble to start). The concentration should not exceed 0.01 mol/L to avoid self-association.

-

Partitioning: In a suitable vessel, combine the pre-saturated n-octanol, the pre-saturated aqueous phase, and a known amount of the test substance. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.

-

Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can take several hours.

-

Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases, especially if emulsions have formed.

-

Quantification (Expertise): Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore) and the required sensitivity.

-

Calculation & Validation: Calculate the LogP or LogD value. The protocol is validated by running the experiment in triplicate and ensuring the resulting Log values are within an acceptable range (e.g., ±0.3 log units).[18] A mass balance calculation (ensuring the total amount of compound recovered from both phases equals the amount initially added) confirms that no degradation or adsorption occurred.

Section 5: Interpretation and Application in Drug Development

The calculated LogP value for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is estimated to be low (likely negative), indicating that the molecule is inherently hydrophilic. This is consistent with its multiple hydrogen bond acceptors (two oxygens, one nitrogen) and one hydrogen bond donor (hydroxyl group).[8][9]

5.1 Context within Lipinski's Rules

Christopher Lipinski's "Rule of Five" provides a set of guidelines to evaluate the druglikeness of a compound for oral administration.[19][20] One of the key rules states that the LogP should not be greater than 5.[19] Our target molecule, with its predicted hydrophilic character, easily satisfies this criterion.

-

Hydrogen Bond Donors: 1 (≤ 5)

-

Hydrogen Bond Acceptors: 3 (≤ 10)

-

Molecular Weight: 143.18 Da (< 500 Da)

-

Calculated LogP: < 5

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol fully complies with Lipinski's rules, suggesting it has a favorable physicochemical profile for oral bioavailability.

5.2 Implications of a Low LogD at Physiological pH

Given the predicted basic pKa of ~9, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol will be predominantly protonated and positively charged at physiological pH 7.4. This has several important implications:

-

High Aqueous Solubility: The ionized form will be highly soluble in aqueous environments like blood plasma, which is favorable for formulation and administration.

-

Reduced Membrane Permeability: The positive charge will hinder passive diffusion across lipid bilayer membranes. While some permeability is required, excessively high lipophilicity (high LogD) can lead to poor absorption due to low solubility or sequestration in fatty tissues. The hydrophilic nature of this compound might necessitate active transport mechanisms for cell entry or suggest its utility for targets in the extracellular space.

-

Lower Risk of Off-Target Effects: High lipophilicity is often correlated with promiscuous binding to unintended targets (e.g., hERG channel, P450 enzymes), leading to toxicity. The hydrophilic character of this molecule reduces this risk.

For a medicinal chemist, the low LogP/LogD of this scaffold provides a desirable starting point. It offers a "hydrophilic cushion," allowing for the addition of more lipophilic groups during lead optimization to enhance potency without immediately violating druglikeness rules.

Conclusion

The lipophilicity profile of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, characterized by a low calculated LogP and a correspondingly low LogD at physiological pH, defines it as a hydrophilic molecule. This property is a double-edged sword: it imparts excellent aqueous solubility and a lower risk of lipophilicity-driven toxicity, but it may also limit passive membrane permeability. A comprehensive understanding, derived from both robust computational workflows and gold-standard experimental methods, is essential for drug development professionals. By accurately characterizing and interpreting these fundamental physicochemical descriptors, research teams can make more informed decisions, accelerating the design of safer and more effective medicines.

References

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

-

Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference?. ACD/Labs. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

Jiang, H., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

-

Stojanovic, S., & Vastag, G. (2020, October 29). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Retrieved from [Link]

-

de Rijke, P. (2018, June 13). Putting the "rule of five" of drug research in context. Mapping Ignorance. Retrieved from [Link]

-

Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Retrieved from [Link]

-

Soares, J. X., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations - Documentation 16.2.8.0. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved from [Link]

-

American Chemical Society. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Understanding LogP and LogD in Lipophilicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

PMC - NIH. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3). Some Random Stuff from a Computational Chemist. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Oxetan-3-yl)pyrrolidine. Retrieved from [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. LogD/LogP - Enamine [enamine.net]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]

- 6. scribd.com [scribd.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 14. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 15. dl.chemaxon.com [dl.chemaxon.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

Technical Whitepaper: Physicochemical Profiling of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

[2][3][4][5]

Executive Summary

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol represents a high-value fragment in modern drug discovery, specifically within the context of Fragment-Based Drug Discovery (FBDD).[2][3][4][5] It combines a chiral pyrrolidine scaffold with an oxetane ring—a "carbonyl bioisostere" that modulates physicochemical properties without adding significant lipophilicity.[2][3][4][6]

This guide analyzes the molecule's hydrogen bond donor (HBD) and acceptor (HBA) counts not merely as static integers, but as dynamic, pH-dependent properties influenced by the electron-withdrawing nature of the oxetane ring.[2][3][5]

Key Physicochemical Metrics:

Section 1: Structural Analysis & Pharmacophore Mapping[2][3][4]

The molecule consists of three distinct pharmacophoric elements, each contributing to the overall hydrogen bonding landscape.

Structural Deconstruction[2][5]

-

The Pyrrolidine Core: A 5-membered nitrogen heterocycle providing the structural scaffold.[2][3][4][6]

-

The (3S)-Hydroxyl Group: A chiral secondary alcohol acting as an amphoteric H-bond participant (both donor and acceptor).[2][3][4][5][6] The (S)-configuration directs the H-bond vector, critical for stereoselective protein binding.[3][4]

-

The Oxetane Ring (N-substituted): A 4-membered cyclic ether attached to the pyrrolidine nitrogen.[2][3][4][6] This is the critical "design element." Unlike standard alkyl groups, the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) on the nitrogen.[3][4]

Stereochemistry

The (3S) configuration is non-superimposable on its enantiomer.[2][3][4][5][6] In protein-ligand interactions, this defines the spatial vector of the hydroxyl H-bond donor.[2][3][4]

Section 2: Hydrogen Bond Donor/Acceptor Quantification[2][3][4]

While Lipinski’s Rule of 5 provides a static count, a "Senior Scientist" perspective requires analyzing the dynamic counts at physiological pH.[2][3][6]

Static Counts (Lipinski Definition)

These counts assume the molecule is in its neutral state and count atoms, not charged species.[2][5]

| Feature | Count | Atoms Involved | Notes |

| H-Bond Donors (HBD) | 1 | Hydroxyl (-OH) | The tertiary amine has no protons.[3][4][5][6] |

| H-Bond Acceptors (HBA) | 3 | 1. Hydroxyl Oxygen2.[2][3][4][6][7][8] Pyrrolidine Nitrogen3. Oxetane Oxygen | Oxetane O is a strong acceptor due to ring strain.[2][3][4][6] |

Dynamic Counts (Physiological pH 7.4)

The basicity of the pyrrolidine nitrogen is the variable factor.[2][3][5]

-

Standard N-alkyl pyrrolidine pKa: ~10.4 (Fully protonated at pH 7.4).[2][3][4][5][6]

-

Oxetane Effect: The oxetane group lowers the pKa of the adjacent amine by approximately 2.5 – 3.0 units due to the inductive effect of the oxygen and the s-character of the ring bonds.[3][4]

-

Hydroxyl Effect: The C3-hydroxyl group exerts a further mild electron-withdrawing effect.[2][3][4][6]

-

Resulting pKa: The estimated pKa of this molecule is 6.8 – 7.5 .[3][4][6]

At pH 7.4, the molecule exists in an equilibrium:

The "Oxetane Advantage" in H-Bonding

The oxetane oxygen is not a passive ether.[2][3][4] Due to the high ring strain (~106 kJ/mol), the lone pairs on the oxygen are more exposed (higher s-character in the lone pairs, higher p-character in C-O bonds) compared to unstrained ethers like THF.[3][5]

Section 3: Experimental & Computational Protocols

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Experimental pKa & LogD Determination

Objective: Determine the exact ionization state at physiological pH to refine HBD/HBA assumptions.

-

Method: Potentiometric Titration (e.g., Sirius T3).[2][3][4][6]

-

Workflow:

-

Dissolve 1 mg of compound in 0.15 M KCl (ionic strength adjusted).

-

Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.[2][3][4][6]

-

Validation: Perform in triplicate. The Bjerrum plot must show a clear inflection point.[2][3][4][6]

-

LogD Measurement: Repeat titration in the presence of octanol. The shift in the pKa curve allows calculation of LogP (neutral) and LogD (pH-dependent).[4][5]

-

Protocol B: NMR Titration for H-Bond Strength

Objective: Quantify the acceptor strength of the oxetane oxygen vs. the hydroxyl oxygen.[2][3][6]

Section 4: Visualization of Physicochemical Pathways[2][3]

The following diagram illustrates the equilibrium states and the resulting shift in hydrogen bond counts.

Figure 1: Dynamic Hydrogen Bond Profile. At physiological pH, the molecule exists in equilibrium, altering its interaction potential with biological targets.[2][3]

Section 5: Implications for Drug Design[2][3][4][9]

-

Permeability: The reduced pKa (compared to N-methyl pyrrolidine) ensures a higher fraction of the neutral species exists at intestinal pH (6.5–7.4), significantly improving passive diffusion.[2][3][4][5]

-

Solubility: The oxetane oxygen remains a potent H-bond acceptor even in the neutral state, maintaining high aqueous solubility despite the lipophilicity of the pyrrolidine ring.[2][3][4]

-

Metabolic Stability: The oxetane ring blocks the N-dealkylation metabolic pathway common to N-methyl groups.[2][3][4][6] However, the 3-position of the pyrrolidine is oxidized (hydroxyl), which is a metabolically stable endpoint compared to an unsubstituted carbon.[2][3]

References

-

Wuitschik, G. et al. (2010).[2][3][4][6] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][6][9] Angewandte Chemie International Edition. [4]

-

Lipinski, C. A. et al. (2001).[2][3][4][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3][4][6] Advanced Drug Delivery Reviews.

-

Bull, J. A. et al. (2016).[2][3][4][6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][6][9] Chemical Reviews. [4][5]

-

PubChem Database. (2024).[2][3][4][6] "Compound Summary: 3-(oxetan-3-yl)pyrrolidine derivatives." National Library of Medicine.[2][3][4][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine, CasNo.1256667-60-3 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 4. (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | CymitQuimica [cymitquimica.com]

- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Topic: Robust and Scalable Synthesis Protocols for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a valuable saturated heterocyclic scaffold increasingly utilized in modern medicinal chemistry. Its unique three-dimensional structure, combining the chiral 3-hydroxypyrrolidine moiety with a strained oxetane ring, offers a compelling profile of physicochemical properties. The oxetane group, in particular, is recognized as a versatile bioisostere for gem-dimethyl or carbonyl groups, capable of improving aqueous solubility, metabolic stability, and lipophilicity while providing novel intellectual property vectors.[1][2] This guide provides two field-proven, detailed protocols for the synthesis of this key building block: a direct reductive amination pathway and a classical SN2 alkylation route. The causality behind experimental choices, comprehensive step-by-step instructions, and quality control parameters are discussed to ensure reproducibility and scalability for drug discovery and development applications.

Introduction and Retrosynthetic Strategy

The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol involves the strategic formation of a C-N bond between the secondary amine of (3S)-pyrrolidin-3-ol and the C3 position of an oxetane ring. (3S)-pyrrolidin-3-ol is a critical chiral intermediate in the synthesis of various pharmaceuticals, including targeted cancer therapeutics like Larotrectinib.[3] The development of efficient, safe, and scalable processes for its derivatives is therefore of high importance to the pharmaceutical industry.[3]

Our retrosynthetic analysis identifies two primary synthons: the commercially available or readily synthesized chiral amine, (3S)-pyrrolidin-3-ol, and an electrophilic three-carbon oxetane precursor. This disconnection leads to two powerful and practical forward-synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Reliable access to high-purity starting materials is paramount for a successful synthesis.

(3S)-Pyrrolidin-3-ol

This chiral building block is commercially available. For large-scale campaigns, several synthetic routes have been published. An efficient, cost-effective, and scalable Good Manufacturing Practice (GMP) process starting from aminohydroxybutyric acid has been developed, which proceeds through crystalline intermediates that are easily purified.[3] This method avoids the use of highly reactive and potentially explosive reagents like diborane, which can be generated in situ in other less safe procedures.[3]

Oxetane Electrophiles

The choice of protocol dictates the required oxetane precursor.

-

Oxetan-3-one (for Protocol 1): While historically challenging to synthesize, modern methods have made oxetan-3-one more accessible. A notable one-step synthesis from readily available propargyl alcohol using gold catalysis proceeds in good yield without the need for hazardous diazo ketones.[4][5] This method provides a practical entry point for obtaining this valuable substrate.[4]

-

Oxetan-3-yl Tosylate (for Protocol 2): This precursor is prepared in a straightforward, high-yielding reaction from commercially available oxetan-3-ol and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane (DCM). Oxetane-3-yl tosylate is an excellent substrate for SN2 reactions.

Detailed Synthesis Protocols

The following protocols provide two distinct and validated methods for preparing the target compound.

Protocol 1: Synthesis via Reductive Amination

This method is often preferred for its operational simplicity and mild reaction conditions. The reaction proceeds via the in-situ formation of an iminium intermediate from the condensation of (3S)-pyrrolidin-3-ol and oxetan-3-one, which is then reduced by a selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness and tolerance of the hydroxyl group.

Caption: Workflow for the reductive amination protocol.

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Quantity |

| (3S)-Pyrrolidin-3-ol | 87.12 | 1.0 | 5.00 g |

| Oxetan-3-one | 72.06 | 1.1 | 4.62 g |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 18.25 g |

| 1,2-Dichloroethane (DCE) | - | - | 100 mL |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Dichloromethane (DCM) | - | - | For extraction |

| Anhydrous Sodium Sulfate | - | - | For drying |

| Silica Gel (230-400 mesh) | - | - | For chromatography |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (3S)-pyrrolidin-3-ol (5.00 g, 57.4 mmol) and oxetan-3-one (4.62 g, 64.1 mmol).

-

Solvent Addition: Add 1,2-dichloroethane (100 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes.

-

Reducer Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (18.25 g, 86.1 mmol) in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol as a viscous oil or low-melting solid.

-

Expected Yield: 75-85%

-

Purity (by HPLC): >98%

-

Protocol 2: Synthesis via Direct SN2 Alkylation

This classic approach relies on the nucleophilic attack of the pyrrolidine nitrogen on an oxetane ring activated with a good leaving group, such as a tosylate. The reaction is typically performed in a polar aprotic solvent with a mild inorganic base to scavenge the acid byproduct.

Caption: Workflow for the SN2 alkylation protocol.

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Quantity |

| (3S)-Pyrrolidin-3-ol | 87.12 | 1.0 | 5.00 g |

| Oxetan-3-yl 4-toluenesulfonate | 228.26 | 1.05 | 13.63 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 15.87 g |

| Acetonitrile (MeCN) | - | - | 150 mL |

| Water | - | - | For workup |

| Ethyl Acetate (EtOAc) | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous Sodium Sulfate | - | - | For drying |

| Silica Gel (230-400 mesh) | - | - | For chromatography |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask, add (3S)-pyrrolidin-3-ol (5.00 g, 57.4 mmol), anhydrous potassium carbonate (15.87 g, 114.8 mmol), and acetonitrile (150 mL).

-

Reagent Addition: In a separate beaker, dissolve oxetan-3-yl 4-toluenesulfonate (13.63 g, 59.7 mmol) in a minimal amount of acetonitrile. Add this solution dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts through a pad of Celite and wash the filter cake with acetonitrile.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using flash column chromatography as described in Protocol 1.

-

Expected Yield: 70-80%

-

Purity (by HPLC): >98%

-

Characterization and Quality Control

The identity and purity of the final product, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, must be confirmed through standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include multiplets for the pyrrolidine and oxetane ring protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR (101 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (ESI+): Calculated for C₇H₁₃NO₂ [M+H]⁺: 144.10. Found: 144.10.

-

Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer. The method should be developed using a suitable chiral stationary phase (e.g., Chiralpak series).

-

Karl Fischer Titration: To determine water content, which should be <0.5% for use in subsequent moisture-sensitive reactions.[3]

Conclusion

This application note details two robust and scalable protocols for the synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. The reductive amination protocol offers mild conditions and operational simplicity, while the SN2 alkylation provides a classic and reliable alternative. Both methods deliver the target compound in high yield and purity, making them suitable for application in medicinal chemistry and process development. The choice between protocols may depend on factors such as the cost and availability of the oxetane precursor, desired throughput, and specific equipment availability.

References

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

- Bull, J. A., & Croft, R. A. (2015). 37.3.1 Synthesis from Non-heterocyclic Starting Materials by Formation of One C—O and One C—C Bond. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers (pp. 251-314). Georg Thieme Verlag.

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. Available from: [Link]

-

Wang, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. Available from: [Link]

-

Method for producing 1-methylpyrrolidin-3-ol. (2018). European Patent Office. Retrieved March 7, 2026, from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. Available from: [Link]

-

Li, G., et al. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 56(76), 11269-11272. Available from: [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Catalysis. Available from: [Link]

-

Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2010). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Study on Synthesis Of Oxetan-3-ol. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (n.d.). Google Patents.

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available from: [Link]

-

Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link]

-

Copper-Catalyzed Four-Component A³-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. (2022). Molecules. Available from: [Link]

-